molecular formula C9H9Cl2N3 B13207823 4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13207823
M. Wt: 230.09 g/mol
InChI Key: LGJFEPISHSQQEE-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloro-3-ethylpyridine with hydrazine derivatives under acidic conditions . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
  • 4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-b]pyridine
  • 4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-c]pyridine

Uniqueness

4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and ethyl groups at specific positions enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

4,6-dichloro-3-ethyl-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C9H9Cl2N3/c1-3-6-8-5(10)4-7(11)12-9(8)14(2)13-6/h4H,3H2,1-2H3

InChI Key

LGJFEPISHSQQEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C(=CC(=N2)Cl)Cl)C

Origin of Product

United States

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